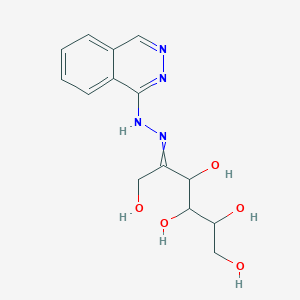

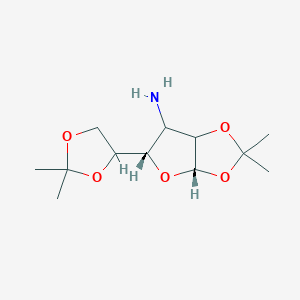

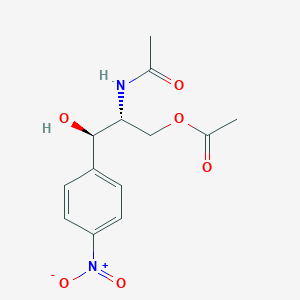

5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Phthalazine derivatives have been synthesized through various methods, including the reaction of 1-hydrazino-4-phenylphthalazine with aldohexoses, leading to the formation of colored aldehydo-sugar hydrazones or the colorless triazolophthalazines. These compounds can be cyclized further by catalytic dehydrogenation. Structure elucidation is typically based on spectral properties, showcasing the compound's synthesis versatility (Shaban & Taha, 1989).

Molecular Structure Analysis

X-ray diffraction and various spectroscopic techniques such as NMR and IR spectroscopy are essential in analyzing the molecular structure of phthalazine derivatives. These methods have helped in understanding the core and substituents' arrangement, contributing significantly to the molecular structure analysis of these compounds (Sukhotin et al., 2005).

Chemical Reactions and Properties

Phthalazine derivatives participate in diverse chemical reactions, including 1,3-dipolar cycloadditions, yielding complex molecular structures. These reactions are pivotal in exploring the chemical properties of phthalazine derivatives, leading to the discovery of novel compounds with potential applications in various fields (Sukhotin et al., 2005).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

Phthalazine derivatives have been synthesized through various chemical reactions, showing significant potential in the development of new pharmacologically active compounds. For example, the regioselective synthesis of 1,2,3-triazole derivatives bearing phthalazine moieties has been explored, highlighting the antimicrobial, antifungal, and antioxidant activities of these compounds (Shyma et al., 2016). This suggests that similar strategies could be employed to synthesize and modify the structure of "5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol" for targeted scientific applications.

Pharmacological Potential

Several studies have investigated the pharmacological properties of phthalazine derivatives. Notably, compounds with a phthalazine base have been evaluated for their selective inhibitory activity on phosphodiesterase (PDE4), showing potential as anti-inflammatory agents (Van der Mey et al., 2002). Although the direct application of "5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol" in pharmacology is not discussed, the structural similarity to these compounds suggests potential in exploring pharmacological activities.

Material Science Applications

In the realm of material science, phthalazinone derivatives have been used to create highly thermostable rigid-rod networks, demonstrating exceptional thermal properties and stability (Yu et al., 2012). This indicates a potential use of "5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol" in developing new materials with enhanced thermal and structural properties.

Antimicrobial and Antioxidant Properties

Compounds derived from phthalazine have been found to exhibit antimicrobial and antioxidant properties. For instance, novel phthalazine derivatives have shown good antimicrobial activity against various bacteria and fungi strains, as well as significant antioxidant potencies (Sangani et al., 2016). This suggests the potential of "5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol" for use in antimicrobial and antioxidant applications.

Eigenschaften

IUPAC Name |

5-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O5/c19-6-10(12(22)13(23)11(21)7-20)16-18-14-9-4-2-1-3-8(9)5-15-17-14/h1-5,11-13,19-23H,6-7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXLYEKQSQUJTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NN=C(CO)C(C(C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)